molecular formula C9H6ClNOS B7813773 4-(4-Chlorophenyl)oxazole-2-thiol

4-(4-Chlorophenyl)oxazole-2-thiol

Cat. No.: B7813773
M. Wt: 211.67 g/mol
InChI Key: UCTJJLJVSVKQKO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)oxazole-2-thiol typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)oxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)oxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA and RNA, potentially interfering with cellular replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-oxazole-2-thiol: Lacks the chlorine substituent on the phenyl ring.

    4-(4-Methylphenyl)oxazole-2-thiol: Contains a methyl group instead of a chlorine atom.

    4-(4-Bromophenyl)oxazole-2-thiol: Contains a bromine atom instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)oxazole-2-thiol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .

Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-12-9(13)11-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJJLJVSVKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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